![molecular formula C7H6ClN3 B1489873 4-クロロ-2-メチル-2H-ピラゾロ[3,4-b]ピリジン CAS No. 944501-84-2](/img/structure/B1489873.png)
4-クロロ-2-メチル-2H-ピラゾロ[3,4-b]ピリジン
概要
説明
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the CAS Number: 944501-84-2 . It has a molecular weight of 167.6 . The IUPAC name for this compound is 4-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is represented by the InChI code: 1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
生物医学的用途
4-クロロ-2-メチル-2H-ピラゾロ[3,4-b]ピリジンが属するピラゾロ[3,4-b]ピリジンファミリーは、生物医学的用途について広く研究されてきました . 30万以上の1H-ピラゾロ[3,4-b]ピリジンが記述されており、5,500以上の参考文献に含まれています . これらの研究では、N1、C3、C4、C5、およびC6の位置にある置換基の多様性、合成に用いられる合成方法、およびそのような化合物の生物医学的用途が網羅されています .
抗菌研究
ピラゾロ[3,4-b]ピリジンとトリアゾールの分子ハイブリッドが、薬物様分子の性質のために設計、合成、および分析され、S. aureusおよびK. pneumoniae に対する阻害の可能性についてインビトロ分析が行われました。 インビトロ実験に基づいて、化合物24と27がこのシリーズにおける高潜在的な分子として特定されています .
抗がん研究
トロポミオシン受容体キナーゼ(TRK)は、細胞の増殖と分化に関与しており、その持続的な活性化と過剰発現は癌を引き起こします . ピラゾロ[3,4-b]ピリジンは、がん治療における可能性について研究されてきました .
抗ウイルス活性
ピリジン系、ピラゾロピリジンを融合させたものは、活性と医薬品へのアクセスについて評価されており、選択的な抗菌、抗ウイルス、抗真菌、および抗腫瘍活性で適用されてきました .
抗真菌活性
上記のように、ピラゾロピリジンは抗真菌活性についても研究されてきました .
新規化合物の合成と設計
明らかな生物学的意義から、一連の新規ピラゾロ[3,4-b]ピリジンが設計および合成されました . これらの新規化合物は、新しい薬物と治療法の発見につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
Pyrazolo-pyridine derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazolo-pyridine compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazolo-pyridine derivatives have been shown to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (1676) suggests it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed throughout the body .
Result of Action
Related compounds have been shown to induce changes in cell cycle progression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the pH and ionic strength of its environment.
生化学分析
Biochemical Properties
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.
Cellular Effects
The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By modulating this pathway, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can impact cell function and behavior, potentially leading to therapeutic effects in certain diseases.
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis . This compound can also interact with DNA and RNA, influencing gene expression by altering transcription and translation processes. Additionally, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can modulate protein-protein interactions, affecting the formation and stability of protein complexes involved in cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a measurable biological response.
Metabolic Pathways
4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine on metabolic flux and metabolite levels can influence cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can affect its biological activity, with higher concentrations potentially leading to more pronounced effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes.
特性
IUPAC Name |
4-chloro-2-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-6(8)2-3-9-7(5)10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNUWKXDSKRRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
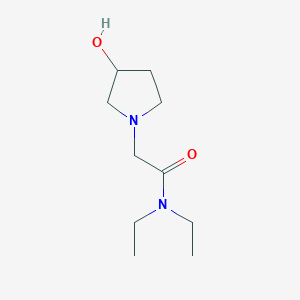

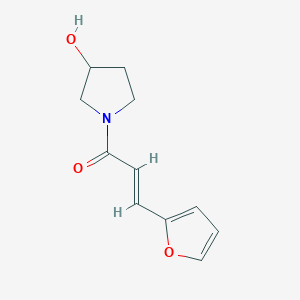
![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)
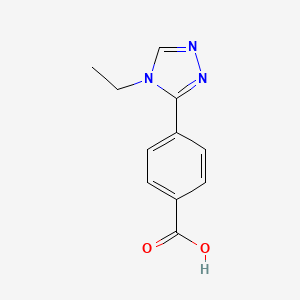


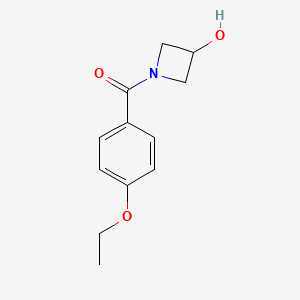


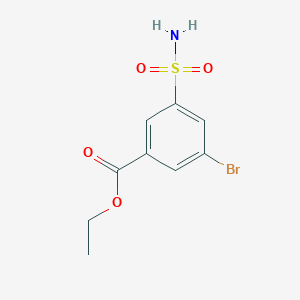
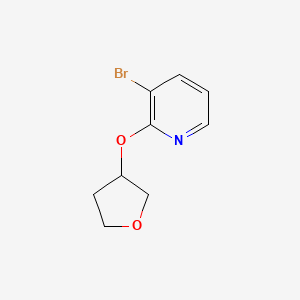
![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)

